2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
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Overview
Description
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a complex organic compound that features a pyridine ring, a quinoxaline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Attachment of the Quinoxaline Moiety: The quinoxaline ring can be introduced via a nucleophilic substitution reaction, where a quinoxaline derivative reacts with the pyrrolidine ring.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridine, quinoxaline, or pyrrolidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer or anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline: Features a pyridine ring, quinoxaline moiety, and pyrrolidine ring.
Pyridin-2-yl(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Quinoxalin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Similar structure but with the positions of the pyridine and quinoxaline rings swapped.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetic compound belonging to the class of quinoxaline derivatives, which have garnered attention for their diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CxHyNzOw
- Molecular Weight : Approximately 300 g/mol (exact values depend on specific substitutions).
The compound features a quinoxaline core substituted with a pyrrolidine moiety linked through an ether bond to a pyridine carbonyl group, which may influence its biological interactions.
Biological Activity Overview
Quinoxaline derivatives have been studied extensively for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Quinoxaline Derivative | Staphylococcus aureus | 0.49 µg/mL |
Quinoxaline Derivative | Escherichia coli | 0.98 µg/mL |
Quinoxaline Derivative | Mycobacterium tuberculosis | < 15.625 µg/mL |
These findings suggest that the compound could be developed further as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has also been highlighted in several studies. For example, a related compound demonstrated selective cytotoxicity against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HepG2 (Liver) | 5.0 |
SK-OV-3 (Ovarian) | 7.5 |
PC-3 (Prostate) | 6.0 |
Molecular docking studies indicate that these compounds may target DNA topoisomerase and vascular endothelial growth factor receptors, which are critical in cancer proliferation and metastasis .
The mechanisms underlying the biological activities of quinoxaline derivatives often involve:
- Inhibition of Enzymatic Pathways : Many quinoxalines act as inhibitors of key enzymes involved in cellular processes, such as cyclooxygenase (COX) and nitric oxide synthase (iNOS), contributing to their anti-inflammatory effects.
- DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of quinoxaline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that modifications at the pyrrolidine ring significantly enhanced potency against resistant strains .
- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The findings suggested that specific substitutions on the quinoxaline scaffold could lead to improved selectivity and reduced toxicity towards normal cells .
Properties
IUPAC Name |
pyridin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(16-7-3-4-9-19-16)22-10-8-13(12-22)24-17-11-20-14-5-1-2-6-15(14)21-17/h1-7,9,11,13H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJBQYILHCZQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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